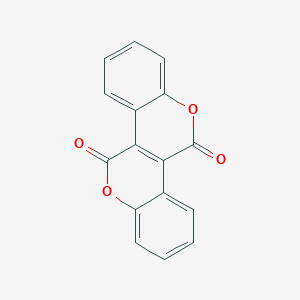

Chromeno(4,3-c)chromene-5,11-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chromeno(4,3-c)chromene-5,11-dione is a useful research compound. Its molecular formula is C16H8O4 and its molecular weight is 264.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Applications

Anticancer Activity

Chromeno(4,3-c)chromene-5,11-dione has demonstrated promising anticancer properties. A study indicated that derivatives of this compound exhibited anti-proliferative activity against breast cancer cell lines (MCF7), enhancing reactive oxygen species (ROS) generation, which is crucial for inducing apoptosis in cancer cells . The molecular docking studies further supported its potential as a therapeutic agent by highlighting interactions with key biological targets.

Antioxidant Properties

The compound also shows antioxidant capabilities, which are essential for mitigating oxidative stress-related diseases. Its structure allows it to act as a free radical scavenger, contributing to its protective effects against cellular damage .

Antinociceptive Effects

Research has identified that this compound possesses anti-nociceptive properties, making it a candidate for pain relief therapies. This effect is attributed to its ability to modulate pain pathways and reduce inflammation .

Synthetic Applications

Eco-friendly Synthesis

Recent advancements in synthetic methodologies have highlighted the eco-friendly synthesis of chromeno derivatives. For instance, visible light-promoted reactions utilizing photocatalysts like eosin Y have been developed to synthesize chromeno[4,3-b]chromenes efficiently under mild conditions. This method showcases the compound's versatility in organic synthesis while adhering to green chemistry principles .

Multicomponent Reactions (MCRs)

this compound is involved in various MCRs that facilitate the creation of complex molecular architectures from simple starting materials. These reactions are advantageous due to their efficiency and the ability to generate multiple products simultaneously . For example, the synthesis of tetrahydro-chromeno derivatives via one-pot reactions has been reported to yield excellent results in terms of both yield and purity .

Industrial Applications

Fluorescent Dyes and Additives

Due to its unique chromophoric properties, this compound is being explored as a fluorescent dye in various applications including cosmetics and food additives. Its stability and vibrant color make it suitable for these industries .

Agrochemicals

The compound's biological activity suggests potential applications in agrochemicals as well. Its ability to act against pests or pathogens could be harnessed for developing new agricultural products that are both effective and environmentally friendly .

Case Studies and Findings

Propriétés

Numéro CAS |

13225-81-5 |

|---|---|

Formule moléculaire |

C16H8O4 |

Poids moléculaire |

264.23 g/mol |

Nom IUPAC |

chromeno[4,3-c]chromene-5,11-dione |

InChI |

InChI=1S/C16H8O4/c17-15-13-9-5-1-3-7-11(9)19-16(18)14(13)10-6-2-4-8-12(10)20-15/h1-8H |

Clé InChI |

KIGZKBSNSXPIOG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4OC3=O)C(=O)O2 |

SMILES canonique |

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4OC3=O)C(=O)O2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.